molecular formula C13H12FNO B8753650 2-Acetyl-1-(4-fluorobenzyl)pyrrole CAS No. 251924-61-5

2-Acetyl-1-(4-fluorobenzyl)pyrrole

Cat. No.: B8753650
CAS No.: 251924-61-5
M. Wt: 217.24 g/mol
InChI Key: ABYOKPGLFOGKEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetyl-1-(4-fluorobenzyl)pyrrole is a chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel antiviral agents. Scientific literature identifies this pyrrole derivative as a key precursor in the synthesis of pyrrolyl diketo acid (DKA) compounds, which are investigated as dual inhibitors targeting two essential HIV-1 enzymes: integrase (IN) and reverse transcriptase-associated ribonuclease H (RNase H) . This innovative dual-action strategy aims to suppress viral resistance and enhance therapeutic efficacy. The compound serves as a core structure for further chemical optimization, enabling structure-activity relationship (SAR) studies to develop more potent inhibitors . As a member of the pyrrole class of heterocyclic compounds, it is part of a broader family of structures being explored for various bioactivities, including applications in other therapeutic areas such as inflammation . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

251924-61-5

Molecular Formula

C13H12FNO

Molecular Weight

217.24 g/mol

IUPAC Name

1-[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]ethanone

InChI

InChI=1S/C13H12FNO/c1-10(16)13-3-2-8-15(13)9-11-4-6-12(14)7-5-11/h2-8H,9H2,1H3

InChI Key

ABYOKPGLFOGKEW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CN1CC2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Steric Considerations : The iodo substituent in Compound 10 introduces steric bulk, which may hinder binding in biological targets, whereas the acetyl group offers a balance between steric demand and electronic modulation.

Preparation Methods

TosMIC-Mediated Synthesis of Pyrrole Precursors

An alternative route involves the toluene-4-sulfonylmethyl isocyanide (TosMIC) reaction, which constructs the pyrrole ring from α,β-unsaturated ketones. For example, (E)-1-phenylpent-1-en-3-one undergoes cyclization with TosMIC under basic conditions to form 2-acetylpyrrole derivatives. Subsequent alkylation with 4-fluorobenzyl bromide introduces the 4-fluorobenzyl group at the nitrogen atom.

This method is advantageous for generating structurally diverse pyrroles but requires precise control over reaction conditions to avoid side products. The TosMIC reaction typically employs thiazolium salts as catalysts and ethanol as a solvent, with heating to 70°C to facilitate cyclization.

Reaction Optimization and Analytical Characterization

Solvent and Base Selection

The choice of solvent and base significantly impacts the efficiency of the alkylation step. Polar aprotic solvents like DMF enhance the solubility of 4-fluorobenzyl bromide and facilitate the deprotonation of pyrrole’s nitrogen atom. Potassium carbonate is preferred over stronger bases (e.g., sodium hydride) to avoid side reactions such as ring opening or over-alkylation.

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying the structure of this compound. Key spectral features include:

  • ¹H NMR : A singlet at δ 3.71 ppm corresponding to the N-CH₂ group of the 4-fluorobenzyl substituent.

  • ¹³C NMR : A carbonyl signal at δ 195–200 ppm for the acetyl group and distinct aromatic carbons from the fluorobenzyl moiety.

Comparative Analysis of Methodologies

MethodStarting MaterialKey Reagents/ConditionsAdvantagesLimitations
Alkylation2-Acetylpyrrole4-Fluorobenzyl bromide, K₂CO₃High regioselectivityRequires pre-synthesized acetylpyrrole
TosMIC Cyclizationα,β-Unsaturated ketonesTosMIC, thiazolium salt, EtOHBuilds pyrrole core de novoMulti-step, moderate yields

Q & A

Q. What are the common synthetic routes for 2-acetyl-1-(4-fluorobenzyl)pyrrole, and how are intermediates validated?

  • Methodological Answer: Synthesis typically involves benzylation of pyrrole derivatives followed by acetylation. For example, the 4-fluorobenzyl group can be introduced via nucleophilic substitution using 4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Acetylation is achieved using acetyl chloride in the presence of Lewis acids like AlCl₃. Intermediate validation requires NMR (¹H/¹³C) to confirm substitution patterns and LC-MS to verify molecular weight .

Q. How do researchers characterize the molecular structure of this compound?

  • Methodological Answer: X-ray crystallography is the gold standard for unambiguous structural confirmation. For dynamic analysis, use ¹H NMR (δ 6.5–7.2 ppm for pyrrole protons, δ 2.3 ppm for acetyl CH₃) and ¹³C NMR (δ 190–200 ppm for carbonyl C). Mass spectrometry (ESI-TOF) provides molecular ion validation (expected [M+H]⁺ ~244.2 g/mol). IR spectroscopy confirms acetyl C=O stretches (~1680 cm⁻¹) .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer: The compound is light-sensitive due to the pyrrole core. Store under inert atmosphere (N₂/Ar) at –20°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Hydrolysis of the acetyl group in aqueous media can occur; use anhydrous solvents for reactions .

Advanced Research Questions

Q. How can reaction mechanisms involving the 4-fluorobenzyl group be elucidated?

  • Methodological Answer: Isotopic labeling (e.g., ¹⁸O or deuterium) combined with kinetic studies tracks substituent effects. Computational DFT calculations (e.g., Gaussian09) model electron density shifts. For example, the electron-withdrawing fluorine atom on the benzyl group polarizes the pyrrole ring, affecting electrophilic substitution sites .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer: Discrepancies often arise from impurities or stereochemical variations. Use preparative HPLC to isolate enantiomers (if applicable) and compare bioactivity. Validate purity (>98%) via combustion analysis (C, H, N) and differential scanning calorimetry (DSC) for polymorph screening .

Q. How can computational methods predict reactivity for derivative synthesis?

  • Methodological Answer: Molecular docking (AutoDock Vina) identifies binding interactions in biological targets, while frontier molecular orbital (FMO) theory predicts reactive sites. For instance, HOMO-LUMO gaps calculated via Gaussian09 highlight nucleophilic regions on the pyrrole ring .

Q. What experimental designs optimize regioselectivity in functionalization reactions?

  • Methodological Answer: Use directing groups (e.g., sulfonamides) or transition-metal catalysts (Pd/Cu) for C–H activation. For example, Pd(OAc)₂ with pivalic acid as a co-catalyst directs acetylation to the pyrrole β-position. Monitor regioselectivity via NOESY NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.